molecular formula C9H11ClN2O3S B1372280 5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride CAS No. 950094-39-0

5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride

Cat. No.: B1372280
CAS No.: 950094-39-0
M. Wt: 262.71 g/mol
InChI Key: OWPFEQZTSUAQTP-UHFFFAOYSA-N
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Description

5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride is an organic compound that features a pyrrolidine ring, a pyrrole ring, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride typically involves the reaction of 5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonic acid+SOCl25-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride+SO2+HCl\text{5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonic acid+SOCl2​→5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form sulfonyl hydrides under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction can occur under both acidic and basic conditions, with water acting as the nucleophile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the sulfonyl chloride group.

Major Products

    Sulfonamide derivatives: Formed from nucleophilic substitution reactions.

    Sulfonic acids: Formed from hydrolysis reactions.

    Sulfonyl hydrides: Formed from reduction reactions.

Scientific Research Applications

5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly sulfonamides.

    Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to form stable sulfonamide bonds.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the formation of sulfonamide bonds, which are important in medicinal chemistry for the development of enzyme inhibitors and receptor ligands.

Comparison with Similar Compounds

Similar Compounds

    1-Pyrrolidinecarbonyl chloride: Similar in structure but lacks the sulfonyl chloride group.

    3-(pyrrolidine-1-carbonyl)phenylboronic acid: Contains a boronic acid group instead of a sulfonyl chloride group.

    4-(pyrrolidine-1-sulfonyl)-benzenesulfonyl chloride: Contains a benzene ring instead of a pyrrole ring.

Uniqueness

5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride is unique due to the presence of both a pyrrolidine ring and a pyrrole ring, along with a highly reactive sulfonyl chloride group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

IUPAC Name

5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S/c10-16(14,15)7-5-8(11-6-7)9(13)12-3-1-2-4-12/h5-6,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPFEQZTSUAQTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CN2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950094-39-0
Record name 5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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